molecular formula C12H11N3O2 B14917737 4-(3-Oxopiperazine-1-carbonyl)benzonitrile

4-(3-Oxopiperazine-1-carbonyl)benzonitrile

Cat. No.: B14917737
M. Wt: 229.23 g/mol
InChI Key: QBWGTVIHFAVLBP-UHFFFAOYSA-N
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Description

4-(3-Oxopiperazine-1-carbonyl)benzonitrile (CAS 1017054-96-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H11N3O2 and a molecular weight of 229.24 g/mol, this compound features a benzonitrile group linked to a 3-oxopiperazine ring via a carbonyl group, making it a valuable building block in medicinal chemistry . The nitrile functional group is a key feature in many pharmaceuticals, often serving as a hydrogen bond acceptor to optimize interactions with biological targets and improve metabolic stability . Piperazine derivatives are prominent scaffolds in drug discovery, and this compound is specifically designed for use in the synthesis of more complex molecules for various research applications. Researchers can utilize this compound as a key intermediate in exploratory studies. Handle with care; this product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(3-oxopiperazine-1-carbonyl)benzonitrile

InChI

InChI=1S/C12H11N3O2/c13-7-9-1-3-10(4-2-9)12(17)15-6-5-14-11(16)8-15/h1-4H,5-6,8H2,(H,14,16)

InChI Key

QBWGTVIHFAVLBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide Reagents

The most widely reported method involves coupling 3-oxopiperazine with 4-cyanobenzoic acid using carbodiimide-based reagents.

Procedure :

  • Activation : 4-Cyanobenzoic acid (1.0 eq) is dissolved in anhydrous DMF or DCM. EDCl (1.2 eq) and HOBt (1.1 eq) are added under nitrogen at 0°C.
  • Reaction : 3-Oxopiperazine (1.0 eq) and DIPEA (2.5 eq) are introduced. The mixture is stirred at room temperature for 12–24 h.
  • Workup : The solution is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the product as a white solid (78–85%).

Key Data :

Parameter Value
Yield 78–85%
Purity (HPLC) >98%
Reaction Time 12–24 h
Solvent DMF/DCM

Mechanistic Insight : EDCl activates the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the piperazine amine.

Acyl Chloride Route

For substrates sensitive to coupling reagents, 4-cyanobenzoyl chloride is directly reacted with 3-oxopiperazine.

Procedure :

  • Acyl Chloride Preparation : 4-Cyanobenzoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in DCM at reflux for 2 h. Excess SOCl₂ is removed under vacuum.
  • Coupling : The acyl chloride is dissolved in THF and added dropwise to 3-oxopiperazine (1.1 eq) and TEA (3.0 eq) at 0°C. The reaction proceeds at 25°C for 6 h.
  • Isolation : Filtration and recrystallization (ethanol/water) afford the product (82–88% yield).

Key Data :

Parameter Value
Yield 82–88%
Purity (NMR) >99%
Reaction Time 6 h
Solvent THF

Advantages : Avoids coupling reagents, suitable for large-scale synthesis.

Solid-Phase Synthesis

For high-throughput applications, resin-bound methodologies have been explored.

Procedure :

  • Resin Loading : Wang resin is functionalized with Fmoc-3-oxopiperazine using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.
  • Deprotection : Fmoc removal with 20% piperidine in DMF.
  • Coupling : 4-Cyanobenzoic acid (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF are added for 2 h.
  • Cleavage : TFA/DCM (1:1) liberates the product, which is precipitated in cold ether (90–94% yield).

Key Data :

Parameter Value
Yield 90–94%
Purity (LC-MS) >95%
Reaction Scale 0.1–5 mmol

Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DCM enhance reaction rates but require rigorous drying.
  • Temperature : Reactions above 40°C lead to imidazolidinone side products via intramolecular cyclization.

Protecting Group Strategies

  • Boc Protection : tert-Butyloxycarbonyl (Boc) groups stabilize 3-oxopiperazine during storage. Deprotection with TFA (50% in DCM) restores reactivity.
  • Side Reactions : Over-alkylation at the piperazine nitrogen is mitigated by using bulky bases (e.g., DIPEA).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar–H), 7.70 (d, 2H, Ar–H), 4.15 (s, 2H, CO–N–CH₂), 3.75 (m, 4H, piperazine), 3.10 (s, 2H, N–CO).
  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1620 cm⁻¹ (piperazine C=O).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18, 70:30 MeCN/H₂O, 1 mL/min).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Carbodiimide Coupling 78–85 >98 Moderate High
Acyl Chloride 82–88 >99 High Moderate
Solid-Phase 90–94 >95 Low Low

Industrial Applications and Patents

  • Patent WO2014200786A1 : Describes scalable synthesis of piperazine-carbonyl hybrids using continuous flow reactors (residence time: 10 min, yield: 91%).
  • US9278961B2 : Highlights the compound’s role as a hedgehog signaling inhibitor, synthesized via EDCl/HOBt coupling (purity: 99.5%).

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopiperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-(3-Oxopiperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(3-Oxopiperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Spectral Data (IR/NMR) Applications
4-(3-Oxopiperazine-1-carbonyl)benzonitrile ~245.26 Benzonitrile, 3-oxopiperazine, carbonyl Likely coupling of acyl chloride with amine IR: ~2224 cm⁻¹ (C≡N), ~1660 cm⁻¹ (C=O) Pharmaceutical intermediate
3-(4-Oxopiperidin-1-yl)benzonitrile 202.25 Benzonitrile, 4-oxopiperidin Unspecified (28% yield) Not reported Research chemical
4-(Dimethylamino)benzonitrile (DMABN) 146.19 Benzonitrile, dimethylamino Nucleophilic substitution IR: 2224 cm⁻¹ (C≡N), 2800 cm⁻¹ (N-CH3) Dyes, sensors, pharma
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile 183.21 Benzonitrile, triazole Alkylation 1H NMR: δ 5.5 (s, 2H, CH2), 8.1–7.5 (Ar-H) Letrozole intermediate
TMC278/rilpivirine 366.44 Benzonitrile, diarylpyrimidine Multi-step condensation NMR: δ 8.3 (pyrimidine-H), 6.8 (vinyl-H) HIV treatment

Key Findings

  • Synthetic Flexibility: Piperazine-linked benzonitriles are often synthesized via acylative coupling, while triazole or amino derivatives rely on alkylation or substitution .

Q & A

(Basic) What are the optimal synthetic routes for 4-(3-Oxopiperazine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling reactions between activated carbonyl intermediates and benzonitrile derivatives. For example, benzyl 3-oxopiperazine-1-carboxylate (a structurally related compound) can serve as a precursor, where the carboxylate group is displaced via nucleophilic acyl substitution . Key factors include:

  • Catalysis : Use of coupling agents like EDC/HOBt or DCC for amide bond formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous drying to avoid side reactions.
  • Temperature : Reactions often proceed at 0–25°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products. Yields range from 35% to 90% depending on steric hindrance and intermediate stability .

(Advanced) How can spectroscopic and computational methods resolve contradictions in structural assignments for this compound derivatives?

Conflicting structural data (e.g., tautomerism or regiochemistry) can arise due to dynamic equilibria or crystallographic disorder. A combined approach is recommended:

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR chemical shifts help identify carbonyl environments (e.g., 3-oxopiperazine carbonyls typically appear at δ ~165–175 ppm). NOESY/ROESY correlations clarify spatial arrangements .
  • X-ray crystallography : Definitive bond lengths and angles resolve ambiguities, as seen in CCDC-1990392 for analogous piperazine derivatives .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and vibrational spectra, which are cross-validated against experimental FT-IR/Raman data . Discrepancies >5% suggest misassignment or conformational flexibility.

(Basic) What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enable separation, while ESI-MS in positive ion mode detects the [M+H]+^+ ion (e.g., m/z ~260–300 for typical derivatives) .
  • UV-Vis spectroscopy : The benzonitrile moiety absorbs at λ ~220–240 nm (π→π* transitions), but overlapping signals may require derivative spectroscopy or deconvolution .
  • Titration : For bulk quantification, non-aqueous titrations with HClO4_4 in acetic acid are effective .

(Advanced) How does the 3-oxopiperazine moiety influence the compound’s stability and reactivity under physiological conditions?

The 3-oxopiperazine ring exhibits:

  • pH-dependent tautomerism : The keto-enol equilibrium (pKa ~6–8) affects solubility and binding to biological targets. At physiological pH (7.4), the keto form dominates, enhancing hydrogen-bonding capacity .
  • Hydrolytic susceptibility : The carbonyl group is prone to enzymatic hydrolysis (e.g., esterases), necessitating prodrug strategies for in vivo applications. Accelerated stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours .
  • Metal coordination : The piperazine nitrogen and carbonyl oxygen can chelate divalent cations (e.g., Mg2+^{2+}), altering reactivity in catalytic systems .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent moisture absorption and oxidation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

(Advanced) How can molecular docking studies optimize this compound derivatives for target engagement in drug discovery?

  • Ligand preparation : Generate 3D conformers (e.g., using OpenEye’s Omega) and assign partial charges via AM1-BCC.
  • Receptor modeling : Use crystal structures (e.g., PDB IDs for kinases or GPCRs) or homology models. Grid-based docking (AutoDock Vina) identifies binding poses with ∆G < −8 kcal/mol as high-affinity candidates .
  • Post-docking analysis : MM-GBSA rescoring and MD simulations (NAMD/GROMACS) refine pose stability. Clustering RMSD trajectories (<2 Å over 100 ns) confirms robust binding .

(Basic) What are the primary applications of this compound in medicinal chemistry research?

  • Antimicrobial agents : Derivatives inhibit bacterial enoyl-ACP reductases (MIC ~2–8 µg/mL against S. aureus) .
  • Anticancer scaffolds : The benzonitrile group enhances permeability, while the 3-oxopiperazine moiety interacts with HDAC isoforms (IC50_{50} ~50–200 nM) .
  • Neurological probes : Radiolabeled analogs (e.g., 11C^{11}\text{C}-tags) enable PET imaging of σ receptors in neurodegenerative models .

(Advanced) What strategies mitigate synthetic challenges in introducing substituents to the benzonitrile ring without compromising the 3-oxopiperazine core?

  • Protecting groups : Temporarily block the piperazine nitrogen with Boc or Fmoc during benzonitrile functionalization (e.g., Suzuki coupling). Deprotection with TFA/CH2_2Cl2_2 (1:1) restores reactivity .
  • Microwave-assisted synthesis : Reduces reaction times (30 min vs. 24 hours) and improves regioselectivity in SNAr reactions .
  • Flow chemistry : Continuous systems minimize decomposition of sensitive intermediates (e.g., azides) .

(Basic) How can researchers validate the purity of this compound batches?

  • HPLC : ≥95% purity at 254 nm with symmetrical peaks (asymmetry factor <1.2) .
  • Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .
  • Melting point : Sharp range (e.g., 92.5–94.5°C) indicates homogeneity .

(Advanced) What mechanistic insights explain the compound’s fluorescence quenching in twisted intramolecular charge-transfer (TICT) states?

The 3-oxopiperazine carbonyl and benzonitrile nitrile group create a donor-acceptor system. Upon excitation:

  • TICT formation : The piperazine ring twists (~90°), decoupling the donor (carbonyl) and acceptor (nitrile) moieties. This non-radiative decay pathway reduces fluorescence quantum yield (Φ < 0.1) .
  • Solvent effects : Polar solvents stabilize TICT states, broadening emission spectra. Time-resolved fluorescence (TCSPC) reveals lifetimes <1 ns in acetonitrile vs. >2 ns in toluene .

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